![molecular formula C14H20ClNO3S B350425 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)pyrrolidine CAS No. 873680-77-4](/img/structure/B350425.png)
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)pyrrolidine
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Overview
Description
“1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)pyrrolidine” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is a derivative of pyrrolidine, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, enantiopure boronic ester was prepared via a (+)-sparteine mediated asymmetric lithiation/borylation .Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, protodeboronation of pinacol boronic esters was reported, which allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of this compound, is a common feature in many pharmacologically active molecules. Its presence in a compound can contribute to the stereochemistry and three-dimensional shape, which are crucial for the interaction with biological targets . In drug design, this compound could be utilized to explore the pharmacophore space due to its sp3 hybridization, potentially leading to novel treatments for diseases.
Biochemistry: Enzyme Inhibition Studies
The pyrrolidine ring is known to play a role in enzyme inhibition. This compound could be used in biochemical research to study its inhibitory effects on certain enzymes, which could lead to a better understanding of enzyme mechanisms and the development of enzyme-based treatments .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S/c1-3-8-19-13-9-11(2)12(15)10-14(13)20(17,18)16-6-4-5-7-16/h9-10H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMOGFFJCQUKBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine |
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